molecular formula C3HF6I B1613540 1-Iodo-1,1,2,3,3,3-hexafluoropropane CAS No. 431-90-3

1-Iodo-1,1,2,3,3,3-hexafluoropropane

Cat. No.: B1613540
CAS No.: 431-90-3
M. Wt: 277.93 g/mol
InChI Key: XAEBOKNDLJGKJA-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of 47°C and a molecular weight of 375.92 g/mol. The compound’s structure includes six fluorine atoms and one iodine atom, making it highly reactive and useful in different chemical reactions.

Preparation Methods

The synthesis of 1-Iodo-1,1,2,3,3,3-hexafluoropropane typically involves the reaction of hexafluoropropene with iodine in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product’s formation. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

1-Iodo-1,1,2,3,3,3-hexafluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium or potassium salts.

    Oxidation Reactions: The compound can be oxidized to form different fluorinated products.

    Reduction Reactions: Reduction can lead to the formation of hexafluoropropane derivatives. Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents.

Scientific Research Applications

1-Iodo-1,1,2,3,3,3-hexafluoropropane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Studied for its potential effects on biological systems due to its unique chemical structure.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Iodo-1,1,2,3,3,3-hexafluoropropane exerts its effects involves its high reactivity due to the presence of fluorine and iodine atoms. These atoms can interact with various molecular targets, leading to the formation of new compounds. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used .

Comparison with Similar Compounds

1-Iodo-1,1,2,3,3,3-hexafluoropropane can be compared with other similar compounds such as:

    1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in organic synthesis.

    1,1,1,3,3,3-Hexafluoro-2-propanol-d2: A deuterated form used in NMR spectroscopy.

    1,1,1,3,3,3-Hexafluoroisopropanol: Another fluorinated compound with similar applications

Properties

IUPAC Name

1,1,1,2,3,3-hexafluoro-3-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF6I/c4-1(2(5,6)7)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEBOKNDLJGKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF6I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631421
Record name 1,1,1,2,3,3-Hexafluoro-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-90-3
Record name 1,1,1,2,3,3-Hexafluoro-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Iodo-2H-perfluoropropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodo-1,1,2,3,3,3-hexafluoropropane
Reactant of Route 2
1-Iodo-1,1,2,3,3,3-hexafluoropropane
Reactant of Route 3
1-Iodo-1,1,2,3,3,3-hexafluoropropane
Reactant of Route 4
1-Iodo-1,1,2,3,3,3-hexafluoropropane
Reactant of Route 5
1-Iodo-1,1,2,3,3,3-hexafluoropropane
Reactant of Route 6
1-Iodo-1,1,2,3,3,3-hexafluoropropane

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